molecular formula C48H36ClMnN4 B11924150 Manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride

Manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride

Cat. No.: B11924150
M. Wt: 759.2 g/mol
InChI Key: ZBGWSPAMNFXKGA-UHFFFAOYSA-M
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Description

5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is a metalloporphyrin complex. Metalloporphyrins are a class of compounds that consist of a porphyrin ring coordinated to a central metal ion. This particular compound features manganese(III) as the central metal ion and is known for its unique chemical and physical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride typically involves the reaction of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine with a manganese(III) salt. One common method is to dissolve the porphyrin in a solvent such as dimethylformamide (DMF) and then add manganese(III) chloride. The reaction mixture is heated under reflux conditions for several hours to ensure complete coordination of the manganese ion to the porphyrin ring. After cooling, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride undergoes several types of chemical reactions, including:

    Oxidation: The manganese(III) center can be oxidized to manganese(IV) under certain conditions.

    Reduction: The compound can be reduced to manganese(II) by using reducing agents.

    Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand substitution reactions typically involve the use of coordinating solvents like acetonitrile or pyridine.

Major Products

    Oxidation: Manganese(IV) porphyrin complexes.

    Reduction: Manganese(II) porphyrin complexes.

    Substitution: Various substituted porphyrin complexes depending on the ligands used.

Scientific Research Applications

5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.

    Biology: Studied for its potential as a mimic of natural metalloenzymes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Employed in the development of sensors and materials for electronic applications.

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride involves the coordination of the manganese ion to the porphyrin ring, which allows it to participate in various redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate the transfer of electrons between different substrates.

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt(II)
  • 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc(II)
  • 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III)

Uniqueness

5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is unique due to the specific redox properties of manganese, which allow it to participate in a wider range of oxidation and reduction reactions compared to other metalloporphyrins. This makes it particularly valuable in catalytic applications and in the study of redox processes in biological systems.

Properties

Molecular Formula

C48H36ClMnN4

Molecular Weight

759.2 g/mol

IUPAC Name

manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride

InChI

InChI=1S/C48H36N4.ClH.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1

InChI Key

ZBGWSPAMNFXKGA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Mn+3]

Origin of Product

United States

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